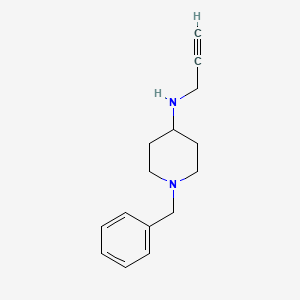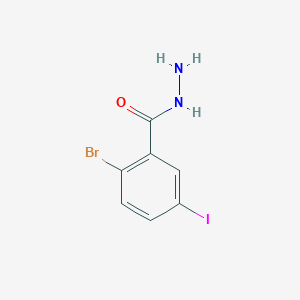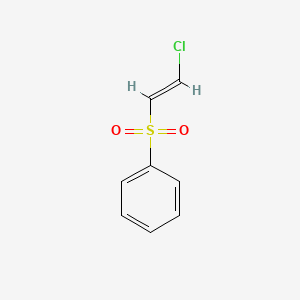
3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione
説明
3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione (DCBT) is a chemical compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione involves the modulation of various biological pathways, including the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by this compound leads to the upregulation of genes involved in apoptosis and cell cycle arrest. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, and its activation by this compound leads to the downregulation of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying the effects of different compounds on these pathways. However, one limitation of using this compound is that it can be toxic at high concentrations, which could affect the results of experiments.
将来の方向性
There are several potential future directions for research on 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new drugs based on this compound, which could be useful in the treatment of various diseases. Another area of interest is the further elucidation of the mechanisms of action of this compound, which could lead to a better understanding of its potential applications in medicine. Additionally, more research is needed to determine the optimal dosage and toxicity profile of this compound, which could help to guide its use in clinical settings.
科学的研究の応用
3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields of medicine, including cancer therapy, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. This compound has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHVYDRMDAFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B3318710.png)



![4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid](/img/structure/B3318750.png)


![3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B3318773.png)
![6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B3318776.png)

![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)
![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)
![Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-](/img/structure/B3318811.png)